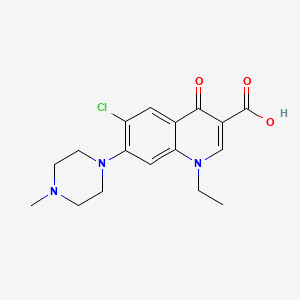

6-Chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

概要

説明

ペフロキサシン不純物Bは、合成の広域スペクトルフルオロキノロン系抗菌薬であるペフロキサシンの誘導体です。

準備方法

ペフロキサシン不純物Bの調製は、1-エチル-6-クロロ-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸と4-メチルピペラジンを特定の条件下で反応させる合成経路を含むことが多いです 。反応条件は、目的の生成物が得られるように、温度とpHが制御されます。工業的な生産方法は様々ですが、一般的には、大規模生産のために最適化された同様の合成経路に従います。

化学反応の分析

ペフロキサシン不純物Bは、以下を含む様々な化学反応を起こします。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて行うことができます。

還元: 還元反応には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用することができます。

置換: 置換反応の一般的な試薬には、ハロゲンやアミンまたはチオールなどの求核剤が含まれます。

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はキノロン誘導体を生成する可能性がありますが、置換反応は様々な置換キノロンを生成することができます 。

科学研究への応用

ペフロキサシン不純物Bは、主に製薬研究および品質管理において、ペフロキサシン含有医薬品の純度と有効性を確保するための基準物質として使用されます 。また、分析化学において、方法開発やバリデーションにも使用されます。生物学や医学において、フルオロキノロン系抗生物質の薬物動態と薬力学の研究に役立ちます。 さらに、環境科学において、水源中のフルオロキノロン系不純物の存在を監視するために応用されています 。

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against a range of Gram-positive and Gram-negative bacteria. Its structural similarity to established fluoroquinolones suggests that it may enhance the efficacy of existing treatments for bacterial infections. Studies have shown that derivatives of this compound can inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .

Case Study: Synthesis and Evaluation

In a recent study, researchers synthesized various derivatives of 6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to evaluate their antibacterial activity. The synthesized compounds were tested against multiple bacterial strains, with some derivatives showing enhanced potency compared to traditional fluoroquinolones .

Research Applications

Laboratory Use

This compound is primarily utilized in laboratory settings for research purposes. It serves as a model compound for studying the mechanisms of action of quinolone antibiotics and the development of new antimicrobial agents. Its ability to act as a scaffold for further chemical modifications makes it valuable in medicinal chemistry research .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help in understanding its interaction with bacterial enzymes and can guide the design of new derivatives with improved activity and selectivity .

作用機序

ペフロキサシン不純物Bの作用機序は、ペフロキサシンに似ています。 ペフロキサシン不純物Bは、細菌のDNAの転写と複製に必須である細菌酵素DNAジャイレースとトポイソメラーゼIVの活性を阻害することで作用します 。 DNAジャイレースはグラム陰性菌の主な標的であり、トポイソメラーゼIVはグラム陽性菌の優先的な標的です 。

類似化合物との比較

ペフロキサシン不純物Bは、以下のような他のフルオロキノロン系不純物と比較することができます。

ペフロキサシン不純物C: 置換パターンが異なるペフロキサシンの別の誘導体です。

シプロフロキサシン不純物A: 別のフルオロキノロン系抗生物質であるシプロフロキサシンの誘導体です。

ジフロキサシン不純物G: ジフロキサシンの誘導体であり、フルオロキノロン系不純物における構造的多様性を示しています.

生物活性

6-Chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS Number: 70458-73-0) is a synthetic compound known primarily as an impurity of the fluoroquinolone antibiotic norfloxacin. Its structural characteristics and biological activities have garnered interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20ClN3O3, with a molecular weight of 349.81 g/mol. The compound features a quinoline core, which is significant in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H20ClN3O3 |

| Molecular Weight | 349.81 g/mol |

| CAS Number | 70458-73-0 |

| SMILES | CCN1C=C(C(=O)O)C(=O)c2cc(Cl)c(cc12)N3CCN(C)CC3 |

| IUPAC Name | 6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in bacterial DNA replication and repair. As a fluoroquinolone derivative, it likely exerts its effects through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA synthesis and cell division.

Antimicrobial Activity

Research indicates that compounds within the quinolone class exhibit broad-spectrum antimicrobial properties. Specifically, studies have shown that derivatives such as 6-Chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo can inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact potency against specific strains varies and is influenced by structural modifications.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against various pathogens. For example, a study on similar quinolone derivatives reported minimum inhibitory concentrations (MICs) in the low micromolar range against Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the efficacy of several fluoroquinolone derivatives against resistant bacterial strains. The results indicated that compounds structurally similar to 6-Chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo showed enhanced activity against Pseudomonas aeruginosa, suggesting potential therapeutic applications in treating antibiotic-resistant infections.

Toxicity and Side Effects

While the compound shows promise for antimicrobial applications, it is essential to consider its toxicity profile. Fluoroquinolones are known to cause side effects such as gastrointestinal disturbances, central nervous system effects, and potential tendon damage. Further studies are needed to evaluate the safety profile of this specific derivative.

特性

IUPAC Name |

6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZAUKKRNYGBEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。